molecular formula C18H26N2O4S2 B2833527 N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE CAS No. 324067-58-5

N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE

Cat. No.: B2833527
CAS No.: 324067-58-5
M. Wt: 398.54
InChI Key: RCUWMYJFXNBHTL-UHFFFAOYSA-N
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Description

N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE: is a chemical compound that has garnered significant attention in scientific research due to its complex structure and diverse range of applications. This compound is known for its versatility and is used in various fields such as drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE is scaled up using automated systems that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its various applications .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols .

Scientific Research Applications

N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE include:

  • ({5-[(Methylamino)sulfonyl]naphthyl}sulfonyl)methylamine
  • ({5-[(Ethylamino)sulfonyl]naphthyl}sulfonyl)ethylamine
  • ({5-[(Propylamino)sulfonyl]naphthyl}sulfonyl)propylamine

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and performance.

Properties

IUPAC Name

1-N,1-N,5-N,5-N-tetraethylnaphthalene-1,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c1-5-19(6-2)25(21,22)17-13-9-12-16-15(17)11-10-14-18(16)26(23,24)20(7-3)8-4/h9-14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUWMYJFXNBHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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